molecular formula C9H13ClN2O2S B5329090 N-(5-chloropyridin-2-yl)butane-1-sulfonamide

N-(5-chloropyridin-2-yl)butane-1-sulfonamide

Cat. No.: B5329090
M. Wt: 248.73 g/mol
InChI Key: FXYJQARFHTYTKO-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)butane-1-sulfonamide is an organic compound with the molecular formula C9H13ClN2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a pyridine ring

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-2-3-6-15(13,14)12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYJQARFHTYTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)butane-1-sulfonamide typically involves the reaction of 5-chloropyridine-2-amine with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)butane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)butane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-2-yl)butane-1-sulfonamide
  • N-(5-fluoropyridin-2-yl)butane-1-sulfonamide
  • N-(5-methylpyridin-2-yl)butane-1-sulfonamide

Uniqueness

N-(5-chloropyridin-2-yl)butane-1-sulfonamide is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. This compound may exhibit different pharmacokinetic and pharmacodynamic profiles compared to its analogs, making it a valuable candidate for specific applications .

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